Triethyl(nonyl)silane
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Overview
Description
Triethyl(nonyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one nonyl group. This compound is part of the broader class of silanes, which are known for their versatile applications in organic synthesis and industrial processes. The unique structure of this compound, with its reactive silicon-hydrogen (Si-H) bond, makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl(nonyl)silane can be synthesized through the reaction of triethylchlorosilane with a suitable reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to this compound while liberating aluminum chloride and hydrogen gas . The reaction conditions, such as temperature and pressure, need to be carefully controlled to achieve high yields and purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using similar reducing agents. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demand. The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Triethyl(nonyl)silane undergoes a variety of chemical reactions, primarily due to the reactivity of its Si-H bond. Some of the key reactions include:
Reduction: this compound acts as a reducing agent, transferring hydrogen to other molecules.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution: Electrophilic substitution reactions can occur at the silicon atom, leading to the formation of various silyl derivatives.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH4), polymethylhydrosiloxane (PMHS).
Catalysts: Boron trifluoride etherate, iridium complexes, molecular iodine
Major Products: The major products formed from these reactions include silyl ethers, reduced hydrocarbons, and various organosilicon compounds .
Scientific Research Applications
Triethyl(nonyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of triethyl(nonyl)silane primarily involves the transfer of hydrogen from the Si-H bond to other molecules. This hydride transfer is facilitated by the reactivity of the silicon atom, which can stabilize positive charges through hyperconjugation . The compound can also participate in radical reactions, where it donates hydrogen atoms to initiate or propagate radical chains . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
Triethylsilane: Similar to triethyl(nonyl)silane, triethylsilane has three ethyl groups bonded to a silicon atom, but it lacks the nonyl group.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions, this compound has three trimethylsilyl groups bonded to silicon and is used in polymerization and material science.
Uniqueness of this compound: The presence of the nonyl group in this compound imparts unique lipophilicity and steric properties, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific applications where other silanes may not be as effective.
Properties
CAS No. |
79643-95-1 |
---|---|
Molecular Formula |
C15H34Si |
Molecular Weight |
242.52 g/mol |
IUPAC Name |
triethyl(nonyl)silane |
InChI |
InChI=1S/C15H34Si/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3 |
InChI Key |
XDECDCYMNDCHMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[Si](CC)(CC)CC |
Origin of Product |
United States |
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